molecular formula C7H13BrO2 B042374 Methyl 2-bromo-4-methylpentanoate CAS No. 61837-46-5

Methyl 2-bromo-4-methylpentanoate

Cat. No.: B042374
CAS No.: 61837-46-5
M. Wt: 209.08 g/mol
InChI Key: SRPGFJDOALJGMR-UHFFFAOYSA-N
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Description

Methyl 2-bromo-4-methylpentanoate is an organic compound with the molecular formula C7H13BrO2. It is a methyl ester derivative of 2-bromo-4-methylpentanoic acid. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-bromo-4-methylpentanoate can be synthesized through the esterification of 2-bromo-4-methylpentanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to achieve the desired esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. One such method includes the reaction of 4-methylpentanoic acid with thionyl chloride to form the corresponding acid chloride, followed by treatment with methanol to yield the ester .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-4-methylpentanoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and methanol in the presence of a strong acid or base.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in an aprotic solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products Formed

    Nucleophilic Substitution: Substituted derivatives depending on the nucleophile used.

    Reduction: 2-bromo-4-methylpentanol.

    Hydrolysis: 2-bromo-4-methylpentanoic acid and methanol.

Scientific Research Applications

Scientific Research Applications

A. Organic Synthesis

  • Intermediate in Drug Development : Methyl 2-bromo-4-methylpentanoate is utilized as an intermediate in synthesizing various pharmaceuticals. Its ability to undergo nucleophilic substitution makes it suitable for creating diverse drug-like compounds .
  • Synthesis of Agrochemicals : This compound is also employed in the production of agrochemicals, contributing to the development of pesticides and herbicides.

B. Medicinal Chemistry

  • Drug Design : Research indicates that this compound may have potential applications in designing drugs targeting specific biological pathways. Its reactivity profile allows for modifications that can enhance pharmacological properties .

C. Biological Research

  • Enzyme Mechanism Studies : The compound is useful in studies investigating enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules .

Case Study 1: Drug Development

Research conducted at a pharmaceutical company demonstrated the utility of this compound in synthesizing a novel class of anti-inflammatory agents. The compound's reactivity allowed for the introduction of various functional groups that enhanced biological activity.

Case Study 2: Agrochemical Applications

A study published in an agricultural chemistry journal highlighted the use of this compound as a precursor for developing new herbicides. The compound's ability to form derivatives with improved efficacy against specific weed species was documented.

Mechanism of Action

The mechanism of action of methyl 2-bromo-4-methylpentanoate involves its reactivity as an electrophile due to the presence of the bromine atom. This makes it susceptible to nucleophilic attack, leading to various substitution reactions. The ester group can also undergo hydrolysis or reduction, depending on the reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-bromo-4-methylbutanoate
  • Methyl 2-chloro-4-methylpentanoate
  • Ethyl 2-bromo-4-methylpentanoate

Uniqueness

Methyl 2-bromo-4-methylpentanoate is unique due to its specific molecular structure, which combines a bromine atom and a methyl ester group. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.

Biological Activity

Methyl 2-bromo-4-methylpentanoate is an organic compound that has garnered attention in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities. This article explores the compound's biological activity, synthesis, and relevant research findings.

  • Molecular Formula : C7H13BrO2
  • Molecular Weight : 209.08 g/mol
  • CAS Number : 42990-24-9
  • Boiling Point : 240.5 °C at 760 mmHg
  • Density : 1.432 g/cm³

Synthesis

This compound can be synthesized through the bromination of 4-methylpentanoic acid using bromine (Br2) in the presence of a catalyst such as phosphorus tribromide (PBr3). This reaction typically requires controlled conditions to ensure selective bromination at the alpha position. The resulting compound is valuable in various applications, particularly in organic synthesis as an intermediate for pharmaceuticals and agrochemicals .

The biological activity of this compound is primarily attributed to its ability to interact with nucleophiles, leading to substitution reactions. The bromine atom acts as a good leaving group, facilitating these reactions, which can result in the formation of various derivatives that may exhibit distinct biological properties .

Pharmacological Studies

Research has indicated that compounds with similar structures may exhibit significant pharmacological activities, including:

  • Antimicrobial Activity : Some studies suggest that brominated compounds can possess antimicrobial properties, potentially inhibiting the growth of bacteria and fungi.
  • Enzyme Inhibition : this compound may interact with specific enzymes, influencing metabolic pathways and offering potential therapeutic applications .

Case Study: Antimicrobial Properties

A study examining the antimicrobial effects of various brominated compounds found that this compound exhibited moderate activity against certain bacterial strains. The study highlighted the importance of structural modifications in enhancing biological efficacy .

CompoundActivity Against BacteriaReference
This compoundModerate
Brominated PhenolsHigh
Other Brominated AlkanesVariable

Research on Enzyme Interactions

Further investigations into enzyme interactions revealed that this compound could act as a competitive inhibitor for specific enzymes involved in metabolic processes. This property suggests potential applications in drug design aimed at modulating enzyme activity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 2-bromo-4-methylpentanoate, and what parameters critically influence yield?

  • Methodological Answer : A three-step synthesis involves: (1) Esterification of 4-methylpentanoic acid with methanol using thionyl chloride (25–65°C, 30 min), (2) Bromination with N-bromosuccinimide (NBS) and HBr at 85°C, (3) Quenching at 0°C. Key parameters include stoichiometric ratios (e.g., excess thionyl chloride for complete esterification) and temperature control during bromination to minimize side reactions. A reported yield of 66% highlights the need for precise reagent addition and reaction monitoring via TLC or GC-MS .

Q. How is the molecular structure of this compound characterized?

  • Methodological Answer : Structural confirmation relies on:

  • NMR spectroscopy : 1H^1H NMR identifies the methyl ester (δ ~3.6 ppm) and brominated CH group (δ ~4.3 ppm); 13C^{13}C NMR confirms the carbonyl (δ ~170 ppm) and brominated carbon (δ ~60 ppm).
  • Mass spectrometry : Molecular ion peak at m/z 209.08 (C7_7H13_{13}BrO2_2) and fragmentation patterns validate the ester and bromine substituents.
  • Boiling point : 184.0±8.0°C at 760 mmHg, consistent with branched esters .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Use PPE (gloves, goggles) and work in a fume hood due to volatile brominating agents (e.g., HBr release). Avoid moisture to prevent hydrolysis. Store at 0–6°C in sealed containers to maintain stability .

Q. What are the primary applications of this compound in organic synthesis?

  • Methodological Answer : The bromine substituent enables nucleophilic substitutions (e.g., forming C–C bonds in cross-coupling reactions). It serves as an intermediate in synthesizing pharmaceuticals, agrochemicals, or chiral building blocks via stereoselective transformations .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound in substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculates transition states and steric effects from the 4-methyl group. For example, modeling SN2 vs. SN1 mechanisms reveals how solvent polarity and leaving-group ability (Br^-) influence regioselectivity. Software like Gaussian or ORCA visualizes electron density maps to guide experimental design .

Q. How to resolve conflicting spectral data during structural elucidation of derivatives?

  • Methodological Answer : Cross-validate NMR, IR, and X-ray crystallography. For crystallographic discrepancies (e.g., disorder in the bromine position), use SHELXL to apply restraints (e.g., SIMU/DELU) and refine anisotropic displacement parameters. WinGX integrates multiple datasets to reconcile spectral and crystallographic results .

Q. What strategies minimize diastereomers during bromination of methyl 4-methylpentanoate?

  • Methodological Answer :

  • Use radical inhibitors (e.g., BHT) to suppress radical side reactions.
  • Optimize NBS concentration and reaction time to avoid over-bromination.
  • Monitor intermediates via HPLC or GC-MS to isolate the desired product early .

Q. How to refine crystal structures of brominated esters with twinning or disorder?

  • Methodological Answer : In SHELXL, apply the TWIN command for twinned data and PART instructions for disordered regions. Validate refinement using Rint_{int} and CC1/2_{1/2}. ORTEP-3 visualizes anisotropic displacement ellipsoids to adjust thermal parameters iteratively .

Q. What analytical techniques quantify trace impurities in this compound?

  • Methodological Answer :

  • GC-MS : Detects volatile byproducts (e.g., unreacted starting material).
  • HPLC : Separates non-volatile impurities (e.g., diastereomers) using C18 columns and UV detection.
  • Elemental analysis : Confirms C/H/Br/O ratios within ±0.3% of theoretical values .

Q. How does steric hindrance from the 4-methyl group influence reactivity in cross-coupling reactions?

  • Methodological Answer : Steric bulk reduces accessibility of the bromine for nucleophilic attack. Kinetic studies (e.g., variable-temperature NMR) quantify activation barriers. Ligand design in Pd-catalyzed couplings (e.g., bulky phosphines) can mitigate steric effects to improve yields .

Properties

IUPAC Name

methyl 2-bromo-4-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrO2/c1-5(2)4-6(8)7(9)10-3/h5-6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRPGFJDOALJGMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61837-46-5
Record name methyl 2-bromo-4-methylpentanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

2-Bromo-4-methylpentanoyl chloride (IV, Example 2) is added dropwise to methyl alcohol (200 ml.) at 0°. After two hours the methanol is removed under reduce pressure and the residual oil is partitioned between chloroform and water. The chloroform is separated from the water and removed under reduced pressure to give a residual oil which is distilled under reduced pressure to give the title compound, b.p. 78°-90°/30 mm.
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Synthesis routes and methods II

Procedure details

To a solution of 2-bromo-4-methylpentanoic acid (9.86 mmol, 1.31 g) in CH2Cl2 (100 mL), was added slowly a solution of diazomethane until no bubbles appears. The mixture was stirred at r.t. for 0.25 h. The volatiles were removed under reduced pressure to leave a yellow liquid. The crude methyl ester was used without further purification.
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1.31 g
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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